8-[(2R,3S)-3-Heptyl-2-oxiranyl]-1-octene-4,6-diyn-3-one
Description
Structure
2D Structure
Properties
CAS No. |
126146-63-2 |
|---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-one |
InChI |
InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,16-17H,2-3,5-7,10,13-14H2,1H3/t16-,17+/m0/s1 |
InChI Key |
WIONCQLWGYLTME-DLBZAZTESA-N |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ginsenoyne E typically involves the use of specific starting materials and reagents to construct its complex structure. One common synthetic route includes the use of heptyl oxirane and octa-1-en-4,6-diyn-3-one as key intermediates. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of Ginsenoyne E may involve biotechnological approaches, such as the use of microbial cultures and enzymatic transformations. These methods leverage the natural biosynthetic pathways of ginsenosides in Panax ginseng to produce Ginsenoyne E on a larger scale .
Chemical Reactions Analysis
Hetero Diels-Alder Reaction with β-Caryophyllene Derivatives
Ginsenoyne E (compound 5 ) undergoes regioselective and stereoselective HDA reactions with β-caryophyllenes. Key findings include:
Reaction Conditions and Outcomes
-
Dienophile : trans-β-Caryophyllene (4b ) with a trisubstituted E-double bond.
-
Solvent : Toluene at 80°C for 5 days.
-
Yield : 36% for dihydropyran product (18 ).
-
Selectivity : >80% cis-adduct with endo stereochemistry confirmed by NOE analysis .
Mechanistic Insights :
-
Frontier Molecular Orbital (FMO) theory explains the preference for addition to the trisubstituted double bond over the disubstituted exocyclic double bond.
-
Stereochemical outcomes align with thermodynamic stability of the cis C2’-C10’ ring junction .
Structural and Stereochemical Validation
Critical NMR data confirm the cis ring junction in the product :
Comparative NMR Analysis of Gem-Dimethyl Groups
| Compound | δ (ppm) for CH₃ Groups |
|---|---|
| trans-β-Caryophyllene (4b ) | 0.97, 0.99 |
| 9-epi-β-Caryophyllene (4a ) | 0.90, 1.19 |
| 2’-epi-Ginsenyone L (18 ) | 0.98, 1.02 |
Scientific Research Applications
Ginsenoyne E has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying enone chemistry and reaction mechanisms.
Biology: Ginsenoyne E is investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research explores its potential therapeutic effects, including anti-cancer and neuroprotective activities.
Industry: Ginsenoyne E is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties .
Mechanism of Action
The mechanism of action of Ginsenoyne E involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound may interact with specific receptors and enzymes, leading to downstream effects that contribute to its pharmacological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Ginsenoyne E shares a core C₁₇ polyacetylene backbone with related compounds but differs in functional group arrangements (Table 1). Key analogs include:
Table 1: Structural and Bioactive Comparison of Ginsenoyne E and Analogous Compounds
Key Observations:
Functional Group Impact: Acetylation: Acetylpanaxydol (IC₅₀ = 9.4 μM) and Ginsenoyne G (IC₅₀ = 18.2 μM) show enhanced cytotoxicity compared to non-acetylated analogs, suggesting acetyl groups potentiate bioactivity . Epoxy Rings: Ginsenoyne G and P (C₂₁H₂₈O₅) contain epoxy moieties linked to increased stability and membrane interaction, critical for tumor cell targeting . Methoxy Groups: Ginsenoyne H’s methoxy substituent correlates with reduced cytotoxicity (IC₅₀ = 22.5 μM), possibly due to steric hindrance .
Chain Length and Unsaturation: Compounds with terminal diynes (e.g., Ginsenoyne F) or conjugated enediyne systems (e.g., Ginsenoyne K) exhibit divergent bioactivities. For instance, Ginsenoyne K inhibits tyrosinase, highlighting structure-dependent functional specialization .
Cytotoxic Mechanisms and Selectivity
- Panaxytriol Derivatives : (3R,9R,10R)-Panaxytriol (IC₅₀ = 28.1 μM) and its acetylated form (3-acetyl panaxytriol) show SKOV3-specific toxicity, implying tumor cell line selectivity .
- Panaquinquecol 4 : The most potent analog (IC₅₀ = 7.6 μM against A2780) lacks acetyl/epoxy groups but features a hydroxylated diyne system, suggesting alternative mechanisms like reactive oxygen species (ROS) induction .
Biological Activity
Ginsenoyne E is a ginsenoside derived from Panax ginseng, a plant known for its medicinal properties and rich bioactive compounds. Ginsenosides are triterpenoid saponins that contribute to the pharmacological effects of ginseng, including anti-inflammatory, antioxidant, and immunomodulatory activities. This article delves into the biological activity of Ginsenoyne E, supported by recent research findings and case studies.
1. Anti-Inflammatory Properties
Ginsenoyne E exhibits significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses. A study demonstrated that Ginsenoyne E reduced inflammation in murine models by modulating signaling pathways associated with inflammation, particularly the NF-κB pathway, which plays a pivotal role in the expression of various inflammatory genes .
2. Antioxidant Effects
The antioxidant activity of Ginsenoyne E has been documented through various assays measuring its ability to scavenge free radicals and reduce oxidative stress markers. In vitro studies have shown that Ginsenoyne E significantly decreases reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress, thereby protecting cellular integrity and function .
3. Immunomodulatory Effects
Ginsenoyne E has been shown to enhance immune responses by promoting the proliferation of immune cells and increasing the production of immunoglobulins. It influences both innate and adaptive immunity, suggesting its potential as an adjunctive treatment in immunocompromised conditions .
4. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of Ginsenoyne E. It has been observed to mitigate neuroinflammation and protect neuronal cells from apoptosis induced by various neurotoxic agents. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation plays a critical role .
Case Study 1: Anti-Inflammatory Activity in Animal Models
In a controlled study involving mice with induced paw edema, administration of Ginsenoyne E resulted in a significant reduction in paw swelling compared to control groups. The study measured cytokine levels pre- and post-treatment, confirming a decrease in inflammatory mediators .
Case Study 2: Neuroprotection Against Oxidative Stress
A study investigating the effects of Ginsenoyne E on neuronal cell lines exposed to hydrogen peroxide demonstrated that treatment with Ginsenoyne E significantly reduced cell death and ROS accumulation, indicating its protective role against oxidative damage .
Table 1: Summary of Biological Activities of Ginsenoyne E
Q & A
(Basic) What analytical methods are most effective for identifying Ginsenoyne E in complex plant matrices, and how can their parameters be optimized?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR with deuterated solvents (e.g., CDOD) to resolve structural ambiguities. Optimize relaxation delays (≥5×T) and acquisition times for signal-to-noise ratios .
- Mass Spectrometry (MS) : Employ high-resolution LC-HRMS (e.g., Q-TOF) with ESI+ mode. Calibrate using reference standards (e.g., ginsenosides) and adjust collision energy to minimize fragmentation .
- HPLC-UV/DAD : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) and column temperatures (25–40°C) to enhance peak resolution .
(Advanced) How can factorial experimental designs be applied to investigate synergistic effects of Ginsenoyne E with co-occurring phytochemicals?
Methodological Answer:
- Design : Use a 2 factorial design to test interactions between Ginsenoyne E (independent variable) and variables like pH, temperature, or co-compounds (e.g., polysaccharides). Replicate trials (n≥3) to assess main and interaction effects .
- Data Analysis : Apply ANOVA with post-hoc Tukey tests. Calculate effect sizes (η) to prioritize significant interactions. Example: Synergy in antioxidant activity may emerge only at specific concentration thresholds .
(Basic) What strategies ensure systematic literature reviews on Ginsenoyne E’s pharmacological mechanisms while minimizing bias?
Methodological Answer:
- Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean strings (e.g., "Ginsenoyne E" AND ("anti-inflammatory" OR "apoptosis")). Exclude non-peer-reviewed sources .
- Screening : Apply PRISMA guidelines with inclusion/exclusion criteria (e.g., in-vivo studies only, ≥5 experimental replicates). Use tools like Rayyan for blinded screening .
(Advanced) How can contradictory data on Ginsenoyne E’s in-vitro vs. in-vivo bioactivity be resolved statistically?
Methodological Answer:
- Meta-Analysis : Pool data using random-effects models (Comprehensive Meta-Analysis software) to account for heterogeneity. Stratify by model organism (e.g., murine vs. zebrafish) and dosage .
- Error Analysis : Quantify methodological uncertainties (e.g., LC-MS detection limits, cell viability assay variability) via Monte Carlo simulations .
(Basic) What protocols optimize the extraction of Ginsenoyne E from Panax species while minimizing degradation?
Methodological Answer:
- Solvent Selection : Use ethanol/water (70:30 v/v) for polar compound solubility. Avoid high temperatures (>60°C) to prevent thermal degradation .
- Validation : Compare yields via UPLC-MS with internal standards (e.g., ginsenoside Rb1). Report extraction efficiency as recovery rate (%) .
(Advanced) What computational approaches validate machine learning models predicting Ginsenoyne E’s pharmacokinetic properties?
Methodological Answer:
- Adversarial Controls : Train models on datasets with randomized bioactivity labels to detect overfitting. Use SHAP values to interpret feature importance (e.g., logP, polar surface area) .
- External Validation : Test predictions against in-vivo ADME datasets (e.g., PubChem BioAssay) using Matthews correlation coefficient (MCC) .
(Basic) How should researchers standardize cell-based assays to evaluate Ginsenoyne E’s cytotoxic effects?
Methodological Answer:
- Cell Lines : Use ATCC-validated lines (e.g., HepG2 for liver toxicity) with mycoplasma testing. Normalize viability data to vehicle controls (DMSO ≤0.1%) .
- Dose-Response : Fit IC values via 4-parameter logistic regression (GraphPad Prism). Report Hill slopes to assess cooperativity .
(Advanced) What metabolomic workflows integrate Ginsenoyne E’s biosynthetic pathways with multi-omics datasets?
Methodological Answer:
- Pathway Mapping : Use KEGG or PlantCyc databases aligned with RNA-seq data (e.g., differentially expressed genes in Panax tissues). Apply correlation networks (WGCNA) to identify hub metabolites .
- Validation : Confirm pathway activity via -isotope tracing and flux balance analysis .
(Basic) What quality-control measures are critical for synthesizing Ginsenoyne E derivatives?
Methodological Answer:
- Purity Assessment : Use HPLC-ELSD (evaporative light scattering detection) for non-chromophoric derivatives. Report purity as area-under-curve (AUC) ≥95% .
- Structural Confirmation : Combine 2D-NMR (HSQC, HMBC) and X-ray crystallography for stereochemical assignment .
(Advanced) How can Bayesian frameworks address dose-response uncertainties in Ginsenoyne E’s neuroprotective studies?
Methodological Answer:
- Modeling : Implement hierarchical Bayesian dose-response models (Stan or PyMC3) with weakly informative priors. Quantify posterior probabilities for EC intervals .
- Sensitivity Analysis : Vary input parameters (e.g., bioavailability assumptions) to assess robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
